tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Description
Historical Development of Spiro Heterocycles in Medicinal Chemistry
Spirocyclic compounds, characterized by two rings sharing a single atom, have transitioned from structural curiosities to cornerstone elements in drug design. Early work in the 20th century focused on natural products like spironolactone, a steroidal spiroketal that revolutionized hypertension treatment by antagonizing aldosterone receptors. The 1990s saw a paradigm shift with the recognition of spiro systems as rigid, three-dimensional scaffolds capable of mimicking bioactive conformations of acyclic drugs. For instance, spiro[2.3]hexanes and spiro[3.3]heptanes emerged as non-classical bioisosteres, offering improved metabolic stability and ligand-receptor binding precision.
Modern synthetic techniques, such as the modified Hauser–Kraus (HK) annulation, enabled the efficient construction of complex spiroheterocycles. This method, which involves Michael addition, Dieckmann cyclization, and sequential rearrangements, has been instrumental in synthesizing benzofuran-containing spiro compounds. Concurrently, multicomponent reactions (MCRs) utilizing isatin derivatives expanded access to spirooxindoles, demonstrating the versatility of spiro frameworks in generating molecular diversity. These advancements laid the groundwork for integrating strained rings like azetidines into spiro systems, balancing conformational rigidity with synthetic feasibility.
Significance of Azetidine-Pyrrolo[1,2-a]pyrazine Spiro Systems
The fusion of azetidine (a four-membered saturated nitrogen heterocycle) with pyrrolo[1,2-a]pyrazine (a bicyclic system combining pyrrole and pyrazine) introduces unique physicochemical and pharmacological properties. Azetidine’s inherent ring strain and compact geometry enforce conformational restraint, reducing entropy penalties during target binding. When spiro-fused to a pyrrolo[1,2-a]pyrazine, the resulting system gains orthogonal exit vectors, enabling multivalent interactions with biological targets.
This architecture is particularly valuable in kinase inhibition and GPCR modulation, where precise spatial positioning of functional groups is critical. For example, the tert-butyl carboxylate moiety in tert-butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate serves dual roles: it enhances solubility through hydrophobic interactions and acts as a stereochemical anchor, directing the orientation of the spiro junction. Such systems are increasingly explored as protease inhibitors and allosteric modulators, capitalizing on their ability to occupy deep binding pockets inaccessible to planar aromatics.
Structural Uniqueness of this compound
The compound’s structure features a spiro junction at the azetidine’s C-3 position, connecting it to a dihydropyrrolo[1,2-a]pyrazine ring. Key structural attributes include:
- Ring Strain and Rigidity : The azetidine’s 90° bond angles impose significant strain, stabilizing transition states in catalytic processes and enhancing binding kinetics.
- Stereoelectronic Effects : The tert-butyloxycarbonyl (Boc) group at N-1 donates electron density through resonance, modulating the azetidine’s basicity and influencing intermolecular interactions.
- Partial Saturation : The 3',4'-dihydro configuration in the pyrrolo[1,2-a]pyrazine reduces aromaticity, increasing conformational flexibility while retaining π-π stacking potential.
This combination creates a chiral, globular structure with a high fraction of sp³-hybridized carbons (Fsp³ = 0.75), aligning with modern guidelines for drug-likeness and reducing off-target interactions.
Research Evolution and Current State of Knowledge
Recent synthetic breakthroughs have propelled spiroheterocycles into the forefront of medicinal chemistry. The HK annulation, originally developed for naphthoquinones, has been adapted to construct azetidine-containing spiro systems via cascade cyclizations. Additionally, transition-metal-catalyzed [2+2] cycloadditions now enable the stereoselective formation of azetidine rings under mild conditions, addressing historical challenges in ring strain management.
Current research focuses on diversifying substitution patterns at the spiro junction. For instance, introducing electron-withdrawing groups on the pyrrolo[1,2-a]pyrazine ring has been shown to modulate the compound’s dipole moment, enhancing membrane permeability. Computational studies further reveal that the Boc group’s steric bulk shields the azetidine nitrogen from metabolic oxidation, prolonging half-life in vivo. Despite these advances, scalable synthesis remains a hurdle, with yields for key cyclization steps rarely exceeding 50%. Future directions may leverage photoredox catalysis or enzymatic methods to improve efficiency.
Structural Analysis Table
Properties
IUPAC Name |
tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-13(2,3)19-12(18)17-9-14(10-17)11-5-4-7-16(11)8-6-15-14/h4-5,7,15H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLQPCRAVUBTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CN3CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both azetidine and pyrrolopyrazine moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to ensure efficient production.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protective moiety in organic synthesis. Its removal typically occurs under acidic conditions:
Mechanistic Notes :
-
Protonation of the carbonyl oxygen weakens the Boc group’s bond, facilitating cleavage.
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Steric hindrance from the spirocyclic structure may slow reaction kinetics compared to linear analogs.
Ring-Opening Reactions of Azetidine
The azetidine ring (4-membered saturated nitrogen heterocycle) is prone to ring-opening under nucleophilic or acidic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O/H<sup>+</sup> | Reflux in aqueous acid | Linear amine derivative via C–N bond cleavage. |
| Grignard reagents | THF, 0–25°C | Alkylated products at the azetidine nitrogen . |
Key Findings :
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Smaller ring strain in azetidine compared to pyrrolidine analogs increases reactivity toward nucleophiles .
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Spirocyclic architecture restricts regioselectivity, favoring single products in some cases .
Functionalization via Cross-Coupling Reactions
The pyrrolo[1,2-a]pyrazine core may participate in transition-metal-catalyzed reactions:
Limitations :
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Steric bulk from the spiro system reduces catalytic efficiency, often requiring elevated temperatures .
Cycloaddition Reactions
The electron-rich pyrrolo[1,2-a]pyrazine system may engage in [3+2] or [4+2] cycloadditions:
| Cycloaddition Type | Reagent | Product |
|---|---|---|
| Huisgen 1,3-dipolar | Diazomethane | Triazole-fused spiro compound . |
| Diels-Alder | Maleic anhydride | Six-membered cyclohexene derivative. |
Thermodynamic Considerations :
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Strain in the spiro system lowers activation energy for cycloadditions compared to planar analogs.
Oxidation and Reduction Pathways
The tertiary butyl group and nitrogen centers are susceptible to redox transformations:
| Process | Reagent | Outcome |
|---|---|---|
| Oxidation | mCPBA | N-oxide formation at the pyrazine ring . |
| Hydrogenation | H<sub>2</sub>/Pd-C | Saturation of the dihydropyrazine ring . |
Challenges :
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Over-reduction of the spiro system can lead to ring-opening side products.
Comparative Reactivity of Analogs
Data from related compounds highlight trends in reactivity:
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate allows it to serve as a scaffold for the development of novel therapeutics.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar heterocyclic structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of azetidine have shown promising results in inhibiting the growth of leukemia and carcinoma cells, suggesting that this compound may possess similar properties .
- Bioisosterism : The compound's structure can be utilized as a bioisostere for traditional drug scaffolds. This approach has been successful in enhancing the solubility and bioavailability of lead compounds in drug discovery .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes that leverage its unique structural attributes.
Synthetic Strategies
- Multicomponent Reactions (MCRs) : MCRs have been employed to synthesize complex scaffolds containing azetidine rings efficiently. These reactions allow for rapid assembly of diverse compounds with potential biological activity .
- Strain Release Strategies : Utilizing strain-release mechanisms in the synthesis of azetidines can facilitate the formation of complex structures with high functional diversity. This method has been shown to improve yields and simplify synthetic pathways .
Potential Biological Targets
The compound's structural characteristics position it as a candidate for targeting various biological systems:
Biological Insights
- Kinase Inhibitors : The azetidine framework has been associated with improved physicochemical properties when incorporated into kinase inhibitors. Such modifications can enhance selectivity and reduce off-target effects .
- Peptidomimetics : Its potential application as a peptidomimetic could open avenues for developing drugs that mimic natural peptides while exhibiting enhanced stability and bioactivity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- Boc protection is a common strategy to stabilize amines during multi-step syntheses (e.g., ).
- Spirocyclization often requires precise stoichiometry and catalysts (e.g., iridium in for enantioselective hydrogenation) .
Reactivity and Functionalization
- Electrophilic Substitution : Pyrrolo[1,2-a]pyrazine systems undergo electrophilic attacks at electron-rich positions (e.g., C-6), as seen in ’s formyl derivative .
- Hydrogenation : The dihydro-pyrrolo ring in the target compound may be further reduced, similar to ’s iridium-catalyzed enantioselective hydrogenation of pyrazinium salts .
Physical and Spectroscopic Properties
Table 3: Physical Data for Selected Compounds
Biological Activity
The compound tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is a member of a class of heterocyclic compounds that exhibit significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and functional group modifications. Notably, the Groebke-Blackburn-Bienaymé (GBB) reaction has been utilized in synthesizing pyrrolopyrazines, which are structurally related to the target compound. This reaction allows for the formation of complex scaffolds that can be further modified to enhance biological activity .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antitumor Activity
Research has indicated that compounds containing azetidine and pyrrole moieties exhibit antitumor properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, modifications to the azetidine ring have been linked to increased cytotoxicity against certain cancer types .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the presence of the spirocyclic structure enhances its ability to disrupt bacterial cell membranes, leading to cell death .
Neuroprotective Effects
Recent investigations into neuroprotective effects have shown that related compounds can modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. This modulation may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Inhibition of Cancer Cell Lines : A study tested several derivatives of pyrrolopyrazines against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective potency .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as an alternative antimicrobial agent .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of related compounds improved cognitive function in models of induced neurodegeneration, indicating potential for further development as a neuroprotective agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Azetidine Ring : Variations in substituents can significantly alter potency and selectivity.
- Spirocyclic Structure : The unique spirocyclic arrangement contributes to enhanced binding affinity to biological targets compared to linear analogs.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl substitution | Increased solubility and bioavailability |
| Halogenation | Enhanced potency against specific targets |
| Alkyl chain length | Affects membrane permeability |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spiro[azetidine-pyrrolo[1,2-a]pyrazine] core of this compound?
- The spirocyclic system can be synthesized via multi-step protocols involving cyclization reactions. For example, tert-butyl-protected intermediates (e.g., spiro-piperidine-pyrrolo derivatives) are often prepared using Boc-protection, followed by ring-closing reactions under anhydrous conditions. Key steps may include nucleophilic substitution or coupling reactions with azetidine precursors .
- Methodological Tip : Optimize reaction temperature (0–20°C) and use catalysts like DMAP with triethylamine in dichloromethane to enhance yields during esterification or amidation steps .
Q. How can researchers ensure purity during the synthesis of this compound?
- Purification via silica gel chromatography with gradient elution (e.g., EtOAc/MeOH + 0.25% Et₃N) effectively removes byproducts. Pre-treatment with scavengers like Si-Trisamine (2 equiv.) can eliminate acidic impurities before NMR analysis .
- Data Validation : Monitor purity using HPLC (≥95%) and confirm via mass spectrometry (e.g., ESI-MS) to detect trace contaminants .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the spirocyclic system by analyzing coupling constants (e.g., diastereotopic protons in azetidine) and Boc-group signals (~1.4 ppm for tert-butyl).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and tertiary amine vibrations .
- Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the pyrrolo[1,2-a]pyrazine region .
Advanced Research Questions
Q. How can stereochemical discrepancies in the spirocyclic structure be resolved during synthesis?
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution for enantiomerically pure products. For diastereomers, leverage NOESY to confirm spatial arrangements of substituents .
- Case Study : In analogous spiro-piperidine systems, X-ray crystallography (e.g., single-crystal analysis at 100 K) provided unambiguous confirmation of stereochemistry, with R-factors ≤0.043 .
Q. What strategies address low yields in functionalizing the pyrrolo[1,2-a]pyrazine ring?
- Introduce electron-withdrawing groups (e.g., chloro or nitro) via electrophilic substitution to activate the ring for further modifications. For example, bromination at the 6'-position of pyrrolo-pyrazine derivatives enhances reactivity for cross-coupling reactions .
- Experimental Design : Use Pd-catalyzed Suzuki-Miyaura coupling with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to append aryl/heteroaryl groups .
Q. How should researchers interpret contradictory bioactivity data in derivatives of this compound?
- Data Analysis Framework :
- Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources.
- Use molecular docking to assess binding mode consistency across derivatives.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
